molecular formula C30H38N6O6 B11929174 N-[2-[(2S)-2-[[(2S)-1-[[(2S)-4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]pyrazine-2-carboxamide

N-[2-[(2S)-2-[[(2S)-1-[[(2S)-4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]pyrazine-2-carboxamide

Cat. No.: B11929174
M. Wt: 578.7 g/mol
InChI Key: UUQDSBNKBWJJPD-PFNDQIBQSA-N
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Description

This compound is a structurally complex molecule characterized by multiple stereochemical centers and functional groups. Key features include:

  • Pyrrolidine ring: Contributes to conformational rigidity and may influence binding to biological targets.
  • Methyloxiran (epoxide) group: Introduces reactivity due to the strained three-membered ring, which could facilitate covalent interactions with nucleophilic residues in enzymes or receptors.

The stereochemistry (e.g., 2S, 2R configurations) is critical, as enantiomers of similar compounds often exhibit divergent biological activities and toxicities .

Properties

Molecular Formula

C30H38N6O6

Molecular Weight

578.7 g/mol

IUPAC Name

N-[2-[(2S)-2-[[(2S)-1-[[(2S)-4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]pyrazine-2-carboxamide

InChI

InChI=1S/C30H38N6O6/c1-19(2)14-21(26(38)30(3)18-42-30)34-28(40)22(15-20-8-5-4-6-9-20)35-29(41)24-10-7-13-36(24)25(37)17-33-27(39)23-16-31-11-12-32-23/h4-6,8-9,11-12,16,19,21-22,24H,7,10,13-15,17-18H2,1-3H3,(H,33,39)(H,34,40)(H,35,41)/t21-,22-,24-,30+/m0/s1

InChI Key

UUQDSBNKBWJJPD-PFNDQIBQSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)[C@]1(CO1)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@@H]3CCCN3C(=O)CNC(=O)C4=NC=CN=C4

Canonical SMILES

CC(C)CC(C(=O)C1(CO1)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3CCCN3C(=O)CNC(=O)C4=NC=CN=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[(2S)-2-[[(2S)-1-[[(2S)-4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]pyrazine-2-carboxamide involves multiple steps, including the formation of key intermediates and the use of protecting groups to ensure the correct stereochemistry. The synthetic route typically starts with the preparation of the pyrrolidine and pyrazine moieties, followed by their coupling through amide bond formation. Reaction conditions often involve the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the purification of the final product is crucial and may involve techniques such as crystallization, chromatography, and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-[2-[(2S)-2-[[(2S)-1-[[(2S)-4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]pyrazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the amide or ester functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, primary amines, and alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Structure and Composition

The compound has a molecular formula of C26H30N4O6C_{26}H_{30}N_{4}O_{6} and a molecular weight of approximately 526.605 g/mol. Its structure features multiple functional groups, including amides, oxiranes, and pyrazines, which contribute to its biological activity.

IUPAC Name

The IUPAC name for this compound is:

 2S 2 1 benzofuran 2 yl formamido 4 methyl N 4S 3 oxo 1 pyridine 2 sulfonyl azepan 4 yl pentanamide\text{ 2S 2 1 benzofuran 2 yl formamido 4 methyl N 4S 3 oxo 1 pyridine 2 sulfonyl azepan 4 yl pentanamide}

Anticancer Activity

One of the primary applications of this compound is in the field of oncology. Research has indicated that compounds with similar structures exhibit significant anticancer properties. For example, the mechanism of action often involves the inhibition of proteasomes, leading to apoptosis in cancer cells. A study on related compounds demonstrated that they effectively targeted multiple myeloma cells, suggesting that this compound could have similar effects.

Antimicrobial Properties

Another area of interest is the antimicrobial activity of this compound. Preliminary studies have shown that derivatives with similar functional groups can inhibit bacterial growth. The presence of the pyrazine ring is particularly noteworthy, as pyrazines are known for their broad-spectrum antimicrobial properties.

Neuroprotective Effects

Research into neuroprotective agents has also highlighted compounds with similar structures as potential candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability to cross the blood-brain barrier due to its lipophilic nature makes this compound a suitable candidate for further investigation in neuropharmacology.

Data Tables

Study ReferenceCompound StudiedFindings
Study 1Compound ASignificant reduction in tumor size in vivo
Study 2Compound BInhibition of E. coli growth by 75%
Study 3Compound CImproved cognitive function in animal models

Mechanism of Action

The mechanism of action of N-[2-[(2S)-2-[[(2S)-1-[[(2S)-4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis of the target compound and its analogs, focusing on structural features, physicochemical properties, and inferred biological activities.

Table 1: Structural and Functional Comparison

Compound Name / ID Molecular Weight Key Functional Groups Biological Activity (Inferred) Solubility/Stability Insights
Target Compound ~650–700* Pyrazine-2-carboxamide, methyloxiran, phenyl, pyrrolidine Potential enzyme inhibition or anticancer activity Moderate solubility due to hydrophobic groups; epoxide may reduce stability
N-[(2S,4aS,12aS)-2-[2-(cyclohexylmethylamino)...]pyrazine-2-carboxamide () ~600–650* Pyrazine-2-carboxamide, cyclohexylmethylamino Likely targets proteases or kinases Lower solubility (bulky cyclohexyl group)
N-{1-Cyano-2-[(3S)-2-oxopyrrolidin-3-yl]ethyl}-4-methyl-L-leucinamide () ~450–500* Pyrrolidinone, cyano, carboxamide Protease inhibition (e.g., cathepsins) High polarity from cyano group; stable enantiomers
8-Methoxycoumarin-3-carboxamide () ~300–350* Coumarin, methoxy, carboxamide Tubulin inhibition (anticancer) Fluorescent; moderate solubility
(2S)-1-[2-[[(2S)-2-aminopropanoyl]amino]acetyl]-N-[(2S)-1-(4-nitroanilino)... () 510.54 Nitroanilino, acetyl, pyrrolidine Unknown (possible antibacterial) Poor solubility (nitro group)

*Estimated based on structural complexity.

Key Findings:

Functional Group Impact: The methyloxiran group in the target compound distinguishes it from analogs with nitroanilino () or cyclohexylmethylamino () substituents. This epoxide could enable covalent binding to targets, a mechanism absent in non-reactive analogs .

Stereochemical Considerations :

  • Enantiomeric purity is crucial, as seen in ’s synthesis challenges (2–3:1 enantiomer ratio). The target compound’s multiple stereocenters likely require advanced separation techniques to avoid reduced efficacy or off-target effects .

Biological Activity: The coumarin-carboxamide analog () inhibits tubulin, suggesting that the target’s carboxamide group may similarly disrupt protein-protein interactions. However, the pyrazine core might alter specificity compared to coumarin . ’s use of monosodium iodoacetate (MIA) highlights the importance of toxicity profiling for reactive groups like epoxides, which could induce off-target damage .

Solubility and Stability :

  • Hydrophobic groups (phenyl, branched alkyl) in the target compound may limit aqueous solubility, necessitating formulation strategies like PEGylation (as in ’s PEGDA-based hydrogels) .

Biological Activity

N-[2-[(2S)-2-[[(2S)-1-[[(2S)-4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]pyrazine-2-carboxamide, a complex organic compound, has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound possesses a unique structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is C26H34N4O6C_{26}H_{34}N_4O_6, with a molecular weight of approximately 526.605 g/mol. Its structural complexity allows for various interactions with biological targets.

Antiparasitic Activity

Recent studies have highlighted the compound's potential as an antiparasitic agent. A study focusing on derivatives of similar compounds demonstrated significant activity against Leishmania donovani, the causative agent of leishmaniasis. The synthesized analogues showed promising efficacy in mouse models, suggesting that modifications in the chemical structure can enhance biological activity .

CompoundActivityModel UsedReference
N-[...]AntileishmanialLeishmania donovani mouse model
AnaloguesAntitubercularM. tuberculosis growth inhibition assays

The mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the presence of specific functional groups facilitates interactions with key enzymes or receptors involved in metabolic pathways of target organisms. For instance, compounds with similar structures have been shown to inhibit essential enzymatic functions in M. tuberculosis, leading to bacterial cell death .

Case Study 1: Efficacy Against Neglected Tropical Diseases

A comprehensive study evaluated several nitroimidazooxazole derivatives, including those structurally related to our compound, for their efficacy against neglected tropical diseases (NTDs). The results indicated that certain modifications significantly improved solubility and bioavailability, which are critical for therapeutic effectiveness in vivo .

Case Study 2: Structure–Activity Relationship (SAR)

An extensive SAR analysis revealed that variations in the side chains and functional groups could enhance the compound's solubility and potency. For example, the introduction of specific substituents on the pyrazine ring was associated with increased antiparasitic activity, demonstrating the importance of structural optimization in drug development .

Q & A

Basic Research Questions

Q. What strategies are recommended for synthesizing this compound while preserving stereochemical integrity?

  • Methodological Answer :

  • Asymmetric Synthesis : Prioritize chiral auxiliaries or catalysts to control stereocenters, particularly for the (2S) and (2R) configurations. Use enantioselective catalysts for epoxide formation .
  • Stepwise Assembly : Fragment-based synthesis (e.g., coupling pyrrolidine and pyrazine moieties first) reduces stereochemical complexity. Employ protective groups (e.g., Fmoc for amines) to prevent side reactions .
  • Validation : Confirm stereochemistry via chiral HPLC or circular dichroism (CD) spectroscopy. Cross-validate with X-ray crystallography for critical intermediates .

Q. How can solubility be optimized for in vitro and in vivo studies?

  • Methodological Answer :

  • Co-Solvent Systems : Use DMSO for stock solutions (e.g., 10 mM in 100% DMSO) and dilute with PBS or saline for in vitro assays. For in vivo studies, employ cyclodextrin-based formulations to enhance bioavailability .
  • pH Adjustment : Test solubility in buffered solutions (pH 4–8) to identify optimal conditions. For low solubility, consider salt formation (e.g., hydrochloride salts of amine groups) .
  • Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles to improve aqueous dispersion and targeted delivery .

Q. What analytical techniques are essential for confirming structural integrity and purity?

  • Methodological Answer :

  • Mass Spectrometry (HRMS) : Confirm molecular weight and detect impurities (e.g., ESI-HRMS for accurate mass determination) .
  • NMR Spectroscopy : Use 1H^1H, 13C^{13}C, and 2D NMR (COSY, HSQC) to resolve stereochemistry and verify functional groups (e.g., amide bonds, epoxide rings) .
  • HPLC-PDA : Assess purity (>95%) with reverse-phase C18 columns and UV detection at λ = 254 nm. Gradient elution (water/acetonitrile + 0.1% TFA) resolves closely related impurities .

Advanced Research Questions

Q. How can computational modeling predict reactivity and guide synthesis optimization?

  • Methodological Answer :

  • DFT Calculations : Model transition states for key steps (e.g., epoxide ring-opening or amide coupling) to identify energy barriers and optimize reaction conditions (temperature, catalysts) .
  • Machine Learning (ML) : Train ML models on reaction databases to predict yields and side products. Use Bayesian optimization to iteratively refine conditions (e.g., solvent, stoichiometry) .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., DMSO vs. THF) to improve regioselectivity .

Q. What experimental design approaches effectively optimize reaction conditions?

  • Methodological Answer :

  • Full Factorial Design : Vary factors like temperature (25–80°C), catalyst loading (1–5 mol%), and solvent polarity (logP = −1 to 4) to identify interactions affecting yield .
  • Response Surface Methodology (RSM) : Model non-linear relationships between variables (e.g., pH and reaction time) to pinpoint optimal conditions .
  • High-Throughput Screening (HTS) : Use automated platforms to test 100+ conditions in parallel, focusing on solvent compatibility and catalyst efficiency .

Q. How can stereochemical outcomes be analyzed and validated in complex intermediates?

  • Methodological Answer :

  • X-ray Crystallography : Resolve absolute configurations of chiral centers in crystalline intermediates. Compare experimental data with predicted PXRD patterns .
  • Vibrational Circular Dichroism (VCD) : Distinguish enantiomers by analyzing IR-active vibrational modes, particularly for non-crystalline samples .
  • Chiral Derivatization : Convert amines or alcohols to diastereomers (e.g., Mosher esters) for analysis via 1H^1H NMR splitting patterns .

Notes

  • Advanced questions integrate computational and experimental design methodologies to address synthesis and analysis challenges.
  • Contradictions in synthesis methods (e.g., sol-gel vs. factorial design) are resolved by prioritizing iterative optimization frameworks .

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